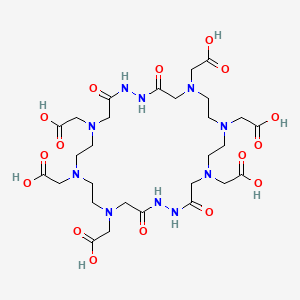

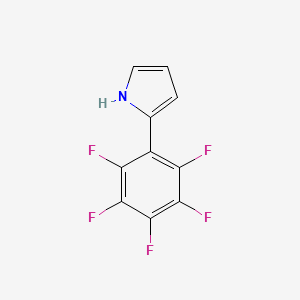

1H-Pyrrole, 2-(pentafluorophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrole, 2-(pentafluorophényl)- est un composé qui appartient à la classe des pyrroles, qui sont des hétérocycles aromatiques à cinq chaînons contenant un atome d'azote. La présence du groupe pentafluorophényle en position 2 du cycle pyrrole influence considérablement ses propriétés chimiques et sa réactivité.

Méthodes De Préparation

La synthèse du 1H-Pyrrole, 2-(pentafluorophényl)- peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de la pentafluoroaniline avec le 2,5-diméthoxytétrahydrofurane en présence d'acide acétique. Cette réaction est généralement réalisée sous reflux pendant plusieurs heures, suivie d'une purification par chromatographie . Une autre méthode implique l'utilisation de pentoxyde de phosphore (P2O5) comme agent de cyclisation, ce qui fournit le produit désiré avec un bon rendement . Ces méthodes conviennent à la production à l'échelle du laboratoire et à l'échelle industrielle.

Analyse Des Réactions Chimiques

1H-Pyrrole, 2-(pentafluorophényl)- subit diverses réactions chimiques, y compris la substitution électrophile, l'oxydation et la réduction. Les réactions de substitution électrophile, telles que la formylation et l'acétylation, sont couramment effectuées en utilisant des réactifs comme l'acide trifluorométhanesulfonique . Ces réactions donnent généralement des produits 2-substitués, qui peuvent être ensuite convertis en produits 3-substitués par réarrangement . Le composé peut également participer à des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces transformations soient moins fréquemment rapportés.

Applications de recherche scientifique

1H-Pyrrole, 2-(pentafluorophényl)- a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme élément de base pour la synthèse de molécules plus complexes, y compris les porphyrines et autres composés hétérocycliques . En science des matériaux, il est étudié pour son utilisation potentielle dans l'électronique organique, telle que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) . En biologie et en médecine, la structure et la réactivité uniques du composé en font un candidat pour le développement de nouveaux agents thérapeutiques et outils de diagnostic . De plus, sa capacité à former des polymères conducteurs est intéressante pour des applications dans les biosenseurs et l'ingénierie tissulaire .

Mécanisme d'action

Le mécanisme d'action du 1H-Pyrrole, 2-(pentafluorophényl)- est principalement lié à sa capacité à subir des réactions de substitution électrophile. Le groupe pentafluorophényle renforce les propriétés électro-attractives du cycle pyrrole, le rendant plus réactif envers les électrophiles . Cette réactivité est exploitée dans diverses transformations synthétiques, permettant la modification sélective de la structure du composé. Les cibles moléculaires et les voies impliquées dans son activité biologique sont encore à l'étude, mais son potentiel en tant qu'agent thérapeutique est exploré .

Applications De Recherche Scientifique

1H-Pyrrole, 2-(pentafluorophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including porphyrins and other heterocyclic compounds . In materials science, it is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . In biology and medicine, the compound’s unique structure and reactivity make it a candidate for the development of new therapeutic agents and diagnostic tools . Additionally, its ability to form conducting polymers is of interest for applications in biosensors and tissue engineering .

Mécanisme D'action

The mechanism of action of 1H-Pyrrole, 2-(pentafluorophenyl)- is primarily related to its ability to undergo electrophilic substitution reactions. The pentafluorophenyl group enhances the electron-withdrawing properties of the pyrrole ring, making it more reactive towards electrophiles . This reactivity is exploited in various synthetic transformations, allowing for the selective modification of the compound’s structure. The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as a therapeutic agent is being explored .

Comparaison Avec Des Composés Similaires

1H-Pyrrole, 2-(pentafluorophényl)- peut être comparé à d'autres pyrroles substitués, tels que le 1H-Pyrrole, 2-phényl- et le 1H-Pyrrole, 2-(trifluorométhyl)- . Bien que ces composés partagent une structure de base similaire, la présence de différents substituants en position 2 affecte considérablement leurs propriétés chimiques et leur réactivité. Par exemple, le groupe pentafluorophényle dans le 1H-Pyrrole, 2-(pentafluorophényl)- fournit des effets électroniques et stériques uniques qui ne sont pas observés dans d'autres pyrroles substitués . Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses.

Propriétés

Numéro CAS |

147439-17-6 |

|---|---|

Formule moléculaire |

C10H4F5N |

Poids moléculaire |

233.14 g/mol |

Nom IUPAC |

2-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H4F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3,16H |

Clé InChI |

ZPASTXAQAXSFIY-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)